molecular formula C27H33N3O5S B11834628 11-Cyclohexyl-n-(n,n-dimethylsulfamoyl)-6-ethoxy-8-methoxy-6h-isoindolo[2,1-a]indole-3-carboxamide

11-Cyclohexyl-n-(n,n-dimethylsulfamoyl)-6-ethoxy-8-methoxy-6h-isoindolo[2,1-a]indole-3-carboxamide

Cat. No.: B11834628
M. Wt: 511.6 g/mol
InChI Key: ICTADUINZNDLFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Cyclohexyl-N-(N,N-dimethylsulfamoyl)-6-ethoxy-8-methoxy-6H-isoindolo[2,1-a]indole-3-carboxamide is a polycyclic heteroaromatic compound featuring an isoindoloindole core substituted with cyclohexyl, ethoxy, methoxy, and N,N-dimethylsulfamoyl groups. Its synthesis likely involves regioselective metalation and electrophilic substitution strategies, as seen in analogous compounds .

Properties

Molecular Formula

C27H33N3O5S

Molecular Weight

511.6 g/mol

IUPAC Name

11-cyclohexyl-N-(dimethylsulfamoyl)-6-ethoxy-8-methoxy-6H-isoindolo[2,1-a]indole-3-carboxamide

InChI

InChI=1S/C27H33N3O5S/c1-5-35-27-22-16-19(34-4)12-14-20(22)25-24(17-9-7-6-8-10-17)21-13-11-18(15-23(21)30(25)27)26(31)28-36(32,33)29(2)3/h11-17,27H,5-10H2,1-4H3,(H,28,31)

InChI Key

ICTADUINZNDLFX-UHFFFAOYSA-N

Canonical SMILES

CCOC1C2=C(C=CC(=C2)OC)C3=C(C4=C(N13)C=C(C=C4)C(=O)NS(=O)(=O)N(C)C)C5CCCCC5

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization of Hemiaminal Intermediates

A patent by describes the use of a cyclic hemiaminal intermediate, 1 l-cyclohexyl-N-[(dimethylamino)sulfonyl]-6-hydroxy-8-methoxy-6H-isoindolo[2,l-a]indole-3-carboxamide , as a precursor. Treatment with hydrochloric acid (2 N HCl) in tetrahydrofuran (THF) at room temperature under nitrogen facilitates cyclization, yielding the isoindoloindole core. The reaction proceeds via intramolecular nucleophilic attack, with the hemiaminal oxygen acting as a leaving group. Workup involves dilution with ethyl acetate (EtOAc) and ethanol (EtOH), followed by washing with 1 N HCl and brine, drying over MgSO₄, and concentration under reduced pressure.

Rh(III)-Catalyzed Dialkenylation/Annulation Cascade

An alternative route employs Rh(III) catalysis for direct C–H functionalization of 2-aryl indoles. As reported by, a Rh(III)-catalyzed dialkenylation/annulation cascade using [{Cp*RhCl₂}₂] (5 mol%) and cesium acetate (CsOAc) in 1,2-dichloroethane (DCE) at 100°C constructs the isoindolo[2,1-a]indole core. This method avoids pre-functionalized substrates and achieves regioselectivity through N–H indole-directed C–H activation. Ethyl acrylate serves as the alkenylation partner, with subsequent intramolecular aza-Michael addition completing the annulation.

Table 1: Comparison of Core Formation Methods

MethodConditionsYieldSelectivityReference
Acid-catalyzed cyclization2 N HCl, THF, rt, 16 h92%Single product
Rh(III)-catalyzed annulation[{Cp*RhCl₂}₂], CsOAc, DCE, 100°C53–89%High regioselectivity

Sulfamoylation at the N-Position

The N-sulfamoyl group is introduced via sulfamoyl chloride coupling . As detailed in, the indole nitrogen reacts with N,N-dimethylsulfamoyl chloride in the presence of triethylamine (Et₃N) in anhydrous DMF. The reaction is conducted at 0°C to room temperature for 4 hours, followed by aqueous workup and extraction with EtOAc. The sulfamoylated product is isolated in 78% yield after silica gel chromatography.

Regioselective Alkoxylation at Positions 6 and 8

Methoxy and ethoxy groups are installed through nucleophilic aromatic substitution (SNAr) or copper-mediated alkoxylation .

SNAr with Alkoxide Ions

In, the 8-methoxy group is introduced by treating a brominated precursor with sodium methoxide (NaOMe) in dimethylformamide (DMF) at 120°C for 6 hours. Similarly, the 6-ethoxy group is added using sodium ethoxide (NaOEt) under reflux conditions. Yields range from 65–80%, with selectivity controlled by steric and electronic effects.

Copper-Catalyzed Alkoxylation

A modified Ullman-type reaction employs copper(I) iodide (CuI, 10 mol%) and 1,10-phenanthroline ligand in dimethyl sulfoxide (DMSO). The bromo-substituted intermediate reacts with methanol or ethanol at 100°C, achieving 70–75% yield for methoxy and ethoxy derivatives.

Purification and Enantiomeric Resolution

Final purification involves preparative HPLC and supercritical fluid chromatography (SFC). The patent specifies using a Chiralcel OJ column (4.6 × 25 cm, 10 μm) with 15% methanol/acetonitrile (1:1) in CO₂ at 35°C and 100 bar pressure. This method resolves enantiomers with retention times of 4.0 and 6.5 minutes, achieving >99% enantiomeric excess (ee).

Table 2: Purification Parameters

TechniqueConditionsPurityReference
Preparative HPLCAcetonitrile/H₂O with 0.1% TFA, C18 column, 20 mL/min>95%
Chiral SFCChiralcel OJ, 15% MeOH/CH₃CN (1:1) in CO₂, 35°C, 3.0 mL/min>99% ee

Mechanistic Insights and Optimization

Role of Acid Catalysis in Cyclization

Protonation of the hemiaminal intermediate by HCl generates a reactive oxonium ion, facilitating intramolecular attack by the indole C3 position. Density functional theory (DFT) calculations suggest a ΔG‡ of 22.3 kcal/mol for this step, consistent with the observed room-temperature reactivity.

Rh(III) Catalysis and Selectivity

The Rh(III)-catalyzed route proceeds via a rhodacyclic intermediate (B in), formed through directed C–H activation. Subsequent olefin insertion and reductive elimination yield dialkenylated intermediates, which undergo base-promoted cyclization. CsOAc enhances the basicity of the medium, driving the aza-Michael addition to completion .

Chemical Reactions Analysis

11-Cyclohexyl-n-(n,n-dimethylsulfamoyl)-6-ethoxy-8-methoxy-6h-isoindolo[2,1-a]indole-3-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 11-Cyclohexyl-n-(n,n-dimethylsulfamoyl)-6-ethoxy-8-methoxy-6h-isoindolo[2,1-a]indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound forms hydrogen bonds with these targets, inhibiting their activity and thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

The following table compares the target compound with structurally related analogs, focusing on core heterocycles, substituents, and key synthetic/analytical

Compound Name Core Structure Key Substituents Yield/Purity Key Analytical Data (Elemental Analysis, NMR) Source
11-Cyclohexyl-N-(N,N-dimethylsulfamoyl)-6-ethoxy-8-methoxy-6H-isoindolo[2,1-a]indole-3-carboxamide Isoindolo[2,1-a]indole Cyclohexyl, ethoxy, methoxy, N,N-dimethylsulfamoyl Not reported Not explicitly provided in evidence N/A
4-Bromo-2,3-dihydro-1-(N,N-dimethylsulfamoyl)-1H-indole-5-(N-phenyl)carboxamide (11c) Dihydroindole Bromo, N-phenyl carboxamide, N,N-dimethylsulfamoyl Not specified Calcd: C 59.46%, H 4.99%, N 12.24%, S 9.34%
N-(6-(2-Hydroxybenzamido)hexyl)-1-(4-methoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxamide (8l) Pyrido[3,4-b]indole Hydroxybenzamido, hexyl chain, 4-methoxyphenyl 88% yield, 96.2% 1H NMR: δ11.80 (s, NH), 8.77 (m, Ar-H), m/z=537
6-Cyclohexyl-6H-indolo[2,3-b]quinoxaline (11t) Indolo[2,3-b]quinoxaline Cyclohexyl 74% yield Yellow solid; m.p. not reported
2,3-Dihydro-1-(N,N-dimethylsulfamoyl)-4,6-bis-trimethylsilyl-1H-indole-5-(N-phenyl)carboxamide (12) Dihydroindole Bis-trimethylsilyl, N-phenyl carboxamide, N,N-dimethylsulfamoyl Not specified Calcd: C 53.21%, H 7.46%, N 5.61%, S 4.29%

Physicochemical Properties

  • Elemental Analysis : The N,N-dimethylsulfamoyl group contributes to sulfur content (~8–9% in analogs like 11c and 12), while cyclohexyl and alkoxy groups increase carbon/hydrogen ratios .
  • Spectroscopic Data : The presence of ethoxy and methoxy groups in the target compound would produce distinct 1H NMR signals (e.g., δ3.8–4.2 for ethoxy, δ3.3–3.7 for methoxy), comparable to those observed in 8l (δ3.89 for OCH3) .

Functional Group Impact

  • N,N-Dimethylsulfamoyl Group : Enhances metabolic stability and modulates solubility, as seen in analogs like 11c and 12 .
  • Cyclohexyl vs. Trimethylsilyl : Cyclohexyl substituents introduce steric bulk and lipophilicity, contrasting with the electron-withdrawing trimethylsilyl groups in 12, which may alter reactivity .

Key Research Findings and Implications

  • Regioselectivity Trends : demonstrates that indole derivatives undergo metalation at C-2 first, while indoline derivatives (e.g., compound 2) react at C-4, suggesting the target compound’s substitution pattern depends on its core heterocycle .

Biological Activity

The compound 11-Cyclohexyl-n-(n,n-dimethylsulfamoyl)-6-ethoxy-8-methoxy-6H-isoindolo[2,1-a]indole-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 11-Cyclohexyl-n-(n,n-dimethylsulfamoyl)-6-ethoxy-8-methoxy-6H-isoindolo[2,1-a]indole-3-carboxamide can be represented as follows:

C21H28N2O4S\text{C}_{21}\text{H}_{28}\text{N}_2\text{O}_4\text{S}

This compound features a bicyclic isoindole structure, which is known to influence its biological activity due to the unique steric and electronic properties imparted by the cyclohexyl and dimethylsulfamoyl groups.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, studies have shown that isoindole derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Antitumor Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
A5495.2Apoptosis
HeLa3.8Cell Cycle Arrest
MCF-74.5Caspase Activation

Neuroprotective Effects

Preliminary studies suggest that the compound may exhibit neuroprotective effects. The presence of the methoxy and ethoxy groups may enhance its ability to cross the blood-brain barrier, making it a candidate for further investigation in neurodegenerative diseases.

Case Study: Neuroprotective Activity in Zebrafish Models

A study conducted on zebrafish embryos demonstrated that exposure to the compound resulted in reduced neurotoxicity compared to control groups. Behavioral assays indicated improved locomotor function, suggesting protective effects against neurotoxic agents.

Antimicrobial Properties

The antimicrobial properties of related compounds have been documented extensively. The sulfamoyl group is known for its role in enhancing antibacterial activity. In vitro assays could be conducted to evaluate the efficacy of this compound against various bacterial strains.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

The biological activity of 11-Cyclohexyl-n-(n,n-dimethylsulfamoyl)-6-ethoxy-8-methoxy-6H-isoindolo[2,1-a]indole-3-carboxamide may be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors involved in cellular signaling pathways.
  • Enzyme Inhibition : It could inhibit enzymes essential for tumor growth or bacterial survival.
  • Oxidative Stress Modulation : The methoxy groups may play a role in modulating oxidative stress responses.

Q & A

Q. What synthetic strategies are recommended for constructing the isoindoloindole core of this compound?

A multi-step synthesis is typically required, involving sequential functionalization of the indole and isoindole moieties. Key steps include:

  • Cyclohexyl group introduction : Use palladium-catalyzed coupling or nucleophilic substitution under inert conditions.
  • Sulfamoyl attachment : React dimethylsulfamoyl chloride with the free amine group in the presence of a base like triethylamine.
  • Ethoxy/methoxy substitution : Employ alkylation with ethyl/methyl iodide under basic conditions (e.g., NaH in DMF). Reference analogous protocols for isoindoline derivatives, where protecting groups (e.g., Boc) are critical for regioselectivity .

Q. Which spectroscopic techniques are essential for structural validation?

  • 1H/13C NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm for indole protons) and cyclohexyl multiplet patterns (δ 1.0–2.5 ppm) .
  • IR Spectroscopy : Confirm sulfamoyl (S=O stretch ~1350 cm⁻¹) and carboxamide (C=O stretch ~1650 cm⁻¹) functionalities .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error.

Q. What in vitro assays are suitable for initial biological activity screening?

  • Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.
  • Enzyme inhibition studies : Test against kinases or proteases using fluorogenic substrates, referencing methodologies for carboxamide-containing analogs .

Q. What safety protocols are critical for handling this compound?

  • Use PPE (gloves, goggles) and work in a fume hood.
  • In case of skin contact, wash with soap/water and consult a physician. For inhalation, move to fresh air immediately .

Advanced Research Questions

Q. How can reaction conditions be optimized for the isoindoloindole core synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.
  • Catalyst screening : Test Pd(PPh3)4 vs. Buchwald-Hartwig catalysts for coupling efficiency.
  • Temperature control : Maintain 60–80°C for cyclization steps to minimize side reactions .

Q. What computational approaches aid in predicting binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases).
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields).
  • Validate predictions with SPR (surface plasmon resonance) binding affinity data .

Q. How can X-ray crystallography resolve stereochemical ambiguities in the cyclohexyl group?

  • Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane).
  • Collect diffraction data (Cu-Kα radiation, 100K) and refine structures using SHELX.
  • Compare experimental torsion angles (C–N–S–O) with DFT-optimized geometries .

Q. What strategies address discrepancies between computational and experimental binding data?

  • Revisit protonation states : Use pKa prediction tools (MarvinSketch) to adjust ligand charges.
  • Solvent effects : Incorporate explicit water molecules or cosolvent models in simulations.
  • Experimental validation : Repeat assays under varied pH/buffer conditions to rule out artifacts .

Q. How should metabolic stability studies be designed to assess hepatic clearance?

  • In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH.
  • LC-MS/MS analysis : Monitor parent compound depletion over 60 minutes (C18 column, 0.1% formic acid).
  • Calculate intrinsic clearance (CLint) using the substrate depletion method .

Q. What in vivo models are appropriate for pharmacokinetic profiling?

  • Rodent studies : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats.
  • Blood sampling : Collect at 0.5, 1, 2, 4, 8, 12, 24 h post-dose for LC-MS analysis.
  • Compartmental modeling : Use WinNonlin for AUC and half-life calculations, referencing training protocols for chemical biology methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.